1-[4-(Trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl]piperazine
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Overview
Description
1-[4-(Trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl]piperazine is a complex organic compound with a unique structure that includes a trifluoromethyl group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl]piperazine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
1-[4-(Trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl]piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest that it may influence signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: This compound has a similar structure but differs in the position of the trifluoromethyl group.
1’-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-piperazine: This compound includes a chlorine atom, which may alter its chemical properties and biological activities.
1-(5-Trifluoromethyl-pyridin-2-yl)-piperazine: Another similar compound with a different position of the trifluoromethyl group.
Uniqueness
1-[4-(Trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl]piperazine is unique due to its specific structure, which includes a trifluoromethyl group and a piperazine ring
Properties
Molecular Formula |
C15H20F3N3 |
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Molecular Weight |
299.33 g/mol |
IUPAC Name |
2-piperazin-1-yl-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine |
InChI |
InChI=1S/C15H20F3N3/c16-15(17,18)12-10-14(21-8-6-19-7-9-21)20-13-5-3-1-2-4-11(12)13/h10,19H,1-9H2 |
InChI Key |
FZHXZRRDTMITTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)N=C(C=C2C(F)(F)F)N3CCNCC3 |
Origin of Product |
United States |
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